molecular formula C8H7N5O B13099261 4-Aminopyrido[3,2-d]pyrimidine-6-carboxamide

4-Aminopyrido[3,2-d]pyrimidine-6-carboxamide

Cat. No.: B13099261
M. Wt: 189.17 g/mol
InChI Key: MTMWXJVMIKGHPT-UHFFFAOYSA-N
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Description

4-Aminopyrido[3,2-d]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrido[3,2-d]pyrimidine core with an amino group at the 4-position and a carboxamide group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminopyrido[3,2-d]pyrimidine-6-carboxamide typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents. One common method is the Knoevenagel condensation, followed by cyclization. For example, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride yields (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile, which can be further processed to obtain the desired compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar condensation and cyclization reactions. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Aminopyrido[3,2-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The chlorine atoms in the precursor compounds can be substituted with various nucleophiles to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic conditions.

Major Products: The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyridopyrimidines.

Scientific Research Applications

4-Aminopyrido[3,2-d]pyrimidine-6-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Aminopyrido[3,2-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as protein kinases. By inhibiting the activity of these enzymes, the compound can interfere with cellular signaling pathways that regulate cell growth, differentiation, and survival. This makes it a promising candidate for the development of targeted therapies for cancer and other diseases .

Comparison with Similar Compounds

4-Aminopyrido[3,2-d]pyrimidine-6-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for scientific research and drug development.

Properties

Molecular Formula

C8H7N5O

Molecular Weight

189.17 g/mol

IUPAC Name

4-aminopyrido[3,2-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C8H7N5O/c9-7-6-4(11-3-12-7)1-2-5(13-6)8(10)14/h1-3H,(H2,10,14)(H2,9,11,12)

InChI Key

MTMWXJVMIKGHPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1N=CN=C2N)C(=O)N

Origin of Product

United States

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